N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine
CAS No.:
Cat. No.: VC13749291
Molecular Formula: C25H20F3NO5
Molecular Weight: 471.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20F3NO5 |
|---|---|
| Molecular Weight | 471.4 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 |
| Standard InChI Key | JAUYXFMCEZXVPZ-JOCHJYFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (IUPAC name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid) belongs to the class of non-natural aromatic amino acids modified with electron-withdrawing substituents. Its molecular formula, C₂₅H₂₀F₃NO₅, corresponds to a molecular weight of 471.4 g/mol. The stereochemistry at the α-carbon follows the D-configuration, a critical feature for designing chiral peptides resistant to enzymatic degradation.
Substituent Effects and Electronic Properties
The trifluoromethoxy (-OCF₃) group at the meta position of the phenyl ring introduces significant electronic perturbations:
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Electron-withdrawing inductive effect: The strong -I effect of the trifluoromethoxy group reduces electron density in the aromatic system, altering π-π stacking interactions and hydrogen-bonding potential compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents.
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Steric profile: With a van der Waals volume of ~38 ų, the -OCF₃ group imposes moderate steric hindrance, intermediate between -OCH₃ (~23 ų) and bulkier tert-butyl groups (~68 ų).
Table 1: Comparative Properties of Fluorinated Phenylalanine Derivatives
Synthesis and Stability Considerations
The synthesis of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine follows a multi-step protocol, though detailed published procedures remain scarce. Commercial suppliers typically synthesize it via:
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Aromatic electrophilic substitution: Introducing the -OCF₃ group to D-phenylalanine through halogen exchange reactions using trifluoromethyl hypofluorite (CF₃OF) under anhydrous conditions.
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Amino group protection: Reacting the modified amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form the Fmoc carbamate.
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Chiral purity maintenance: Employing D-phenylalanine as the starting material ensures retention of configuration, with chiral HPLC used to verify enantiomeric excess (>98% ee).
Critical stability parameters:
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Storage: -20°C under inert atmosphere to prevent hydrolysis of the Fmoc group.
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Solution stability: Stable for 24 hours in DMF or DCM at 0-4°C, but degrades rapidly in protic solvents like methanol.
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality to common protecting groups makes this derivative invaluable in SPPS:
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Coupling efficiency: Achieves >95% coupling yield with HBTU/HOBt activation in DMF, comparable to standard Fmoc-amino acids.
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Orthogonal deprotection: Removed via 20% piperidine/DMF without affecting acid-labile side-chain protections like tert-butyl esters.
Conformational Studies
Incorporating -OCF₃-substituted phenylalanine induces predictable secondary structure perturbations:
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α-helix stabilization: The electron-deficient aromatic ring enhances helical propensity by 15-20% compared to native phenylalanine in model peptides (CD spectroscopy data).
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β-sheet disruption: Steric clashes between -OCF₃ groups reduce β-sheet content by 30% in amyloidogenic sequences.
Comparative Analysis with Analogous Fluorinated Derivatives
Electronic Effects: -OCF₃ vs. -CF₃
While both substituents are strongly electron-withdrawing, key differences emerge:
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Polarity: The -OCF₃ group increases water solubility by 40% compared to -CF₃ analogs (3.2 mg/mL vs. 2.3 mg/mL at 25°C) .
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Metabolic stability: Peptides containing -OCF₃ show 2-fold longer plasma half-lives in murine models compared to -CF₃ variants, likely due to reduced CYP450-mediated oxidation .
Synthetic Accessibility
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-OCF₃ introduction: Requires specialized fluorinating agents (e.g., CF₃OF), increasing production costs by ~30% compared to -CF₃ installation via Ullmann coupling .
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Protection strategies: Both derivatives utilize Fmoc protection, but -OCF₃’s ether linkage necessitates milder deprotection conditions to prevent β-elimination.
Research Frontiers and Unresolved Challenges
Bioactivity Optimization
Preliminary studies suggest that -OCF₃-substituted peptides exhibit enhanced binding to hydrophobic protein pockets:
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Kinase inhibition: A lead compound with -OCF₃-Phe at position 3 showed IC₅₀ = 12 nM against EGFR kinase vs. 45 nM for the -CF₃ analog.
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Protease resistance: Trypsin degradation half-life increased from 2.1 hours (native Phe) to 8.7 hours (-OCF₃ variant) in hexapeptide models.
Scalability Challenges
Current limitations in large-scale production stem from:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume